N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
This compound is a sulfonamide derivative featuring a tetrahydronaphthalene core substituted with a dimethylamino-rich ethyl chain. Its structure includes:
- A 5,6,7,8-tetrahydronaphthalene ring system, providing partial aromaticity and hydrophobicity.
- A sulfonamide group at the 2-position, a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase).
- A branched ethyl chain with two dimethylamino groups: one at the ethyl chain’s 2-position and another on the para-substituted phenyl ring.
While direct pharmacological data for this compound is unavailable in the provided evidence, its structural features align with bioactive sulfonamides targeting receptors or enzymes requiring aromatic and amine interactions.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2S/c1-24(2)20-12-9-18(10-13-20)22(25(3)4)16-23-28(26,27)21-14-11-17-7-5-6-8-19(17)15-21/h9-15,22-23H,5-8,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMVRBLAYVODLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes a naphthalene core and multiple dimethylamino groups. This structure is significant as it influences the compound's pharmacokinetic properties and biological interactions.
- Molecular Formula : C21H30N4O2S
- Molecular Weight : 402.56 g/mol
- IUPAC Name : this compound
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : Compounds with sulfonamide groups often exhibit inhibitory effects on various enzymes, particularly those involved in metabolic pathways.
- Receptor Modulation : The presence of dimethylamino groups suggests potential interactions with neurotransmitter receptors, possibly affecting dopaminergic or serotonergic pathways.
- Antitumor Activity : Similar compounds have shown promise in targeting cancer cells through apoptosis induction and cell cycle arrest.
Antitumor Effects
Recent studies have explored the antitumor properties of similar sulfonamide derivatives. For instance:
- Case Study 1 : A related compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the naphthalene structure can enhance antitumor efficacy.
- Case Study 2 : In vivo studies indicated that compounds with similar structures exhibited a reduction in tumor volume in xenograft models.
Antimicrobial Activity
Sulfonamide derivatives are known for their antimicrobial properties. The compound's sulfonamide moiety may confer:
- Bacteriostatic Effects : Inhibition of bacterial folic acid synthesis has been a well-documented mechanism.
- Potential Against Resistant Strains : Some studies suggest effectiveness against antibiotic-resistant bacteria.
Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Significant reduction in tumor growth in mouse models; IC50 values indicate potent cytotoxicity. |
| Study B | Antimicrobial Efficacy | Effective against Gram-positive and Gram-negative bacteria; shows promise against MRSA strains. |
| Study C | Mechanistic Insights | Revealed that the compound induces apoptosis via mitochondrial pathways in cancer cells. |
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Structural and Functional Insights
Substituent Effects on Bioactivity
- Dimethylamino Groups (Target Compound): The dual dimethylamino groups likely enhance basic character (pKa ~8–9), improving solubility in physiological pH and membrane permeability.
- Heterocyclic Moieties: ’s thiazolo-pyridine substituent introduces a rigid, planar heterocycle, which could improve binding to ATP pockets in kinases but increase metabolic clearance due to higher molecular weight . In contrast, the target compound’s dimethylamino-phenyl group offers flexibility and hydrogen-bonding capacity.
Physicochemical Properties
- Molecular Weight (MW): The target compound’s estimated MW (~430) is comparable to ’s pyridazinone derivative (439.5), both within the typical range for CNS drugs (<500). Lower-MW compounds like ’s (360.5) may exhibit better absorption but reduced target affinity .
- Hydrogen-Bonding Capacity: The hydroxy group in ’s compound enhances solubility but may reduce metabolic stability due to phase II conjugation pathways, whereas the target’s dimethylamino groups balance solubility and stability .
Pharmacokinetic Considerations
- Sulfonamide Stability: All compounds retain the sulfonamide group, which is resistant to hydrolysis but prone to N-acetylation in vivo. The target’s dimethylamino groups may slow hepatic metabolism compared to ’s thiazolo-pyridine, which is more susceptible to cytochrome P450 oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
